7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. Key structural elements include:
- 2-position substitution: A 3-pyridinyl group, enhancing hydrogen bonding and solubility via its nitrogen heteroatom. This compound’s pharmacological relevance is inferred from analogs in the triazolopyrimidinone class, which are studied for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
11-(2-phenylethyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O/c28-20-17-14-23-21-24-19(16-7-4-10-22-13-16)25-27(21)18(17)9-12-26(20)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-14H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKGCUNRJXNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique arrangement of pyridine, triazole, and pyrimidine rings. Its molecular formula is with a molecular weight of approximately 368.40 g/mol. The presence of the phenylethyl group enhances its binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties : Several studies have reported its potential as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly α-glucosidase, which is relevant in diabetes management. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.
- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties against a range of pathogens.
The biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to the active sites of enzymes like α-glucosidase through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may also modulate receptor activity, particularly in pathways related to cancer progression and inflammation.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and mechanisms of action of this compound:
- Inhibition of α-Glucosidase : A study demonstrated that this compound inhibited α-glucosidase in a mixed manner. The structure-activity relationship (SAR) indicated that modifications on the phenylethyl group could enhance inhibitory potency .
- Anticancer Activity : In vitro assays showed that this compound significantly reduced the viability of various cancer cell lines. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing promising results as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand its unique properties better, comparisons were made with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar heterocyclic structure | Anticancer, antimicrobial | Less potent than the target compound |
| Triazolo[1,5-c]pyrimidine | Shares triazole component | Moderate enzyme inhibition | Different substituents affect activity |
The unique combination of the phenylethyl group with the triazolo-pyrimidine core enhances selectivity and binding affinity for specific biological targets compared to other similar compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as:
- Anticancer Agent : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Enzyme Inhibition
7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been identified as a potential inhibitor for various enzymes:
- Kinase Inhibitors : The compound has shown promise as an inhibitor of p38 MAPK and other kinases involved in signaling pathways related to inflammation and cancer.
- Receptor Modulators : It interacts with specific receptors in the body to modulate their activity, which can lead to therapeutic benefits in conditions like depression and anxiety.
Case Studies
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The optimization of synthetic routes is crucial for enhancing yield and purity for industrial applications.
Synthetic Routes
Common methods include:
- Cyclization reactions under acidic conditions.
- Use of catalysts to facilitate the formation of the triazolo-pyrimidine core.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and data for the target compound and analogs from the evidence:
*Calculated based on core structure (C₉H₅N₅O) and substituents.
Pharmacological and Functional Insights
- Phenylethyl vs. Furylmethyl : The phenylethyl group (target) likely enhances membrane permeability compared to the polar furylmethyl group .
- Chlorobenzyl-Hexyl Derivative : The hexyl chain may improve CNS penetration, while chlorobenzyl enhances halogen bonding.
- Hydroxyphenyl Compound : Polar hydroxyl group could limit bioavailability but improve target binding via H-bonding.
- Electron-Withdrawing Groups (NO₂, CF₃) : Nitro and trifluoromethyl groups may modulate enzyme inhibition (e.g., kinase or cytochrome P450 interactions).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
